2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibition structure–activity relationship sulfonamide pharmacophore

2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309345-02-4) is a synthetic sulfonamide derivative characterized by a 2,4-dichloro-5-methylbenzenesulfonamide moiety linked via a para-substituted central phenyl bridge to a thiazolo[5,4-b]pyridine heterocyclic core. The thiazolo[5,4-b]pyridine scaffold has been established across multiple independent studies as a privileged kinase-inhibitory framework, with structurally related sulfonamide analogs demonstrating potent activity against phosphoinositide 3-kinase (PI3Kα, IC50 values reaching 3.6–8.0 nM) , epidermal growth factor receptor tyrosine kinase (EGFR-TK) in resistant NSCLC models , and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) in inflammatory and oncologic contexts.

Molecular Formula C19H13Cl2N3O2S2
Molecular Weight 450.35
CAS No. 2309345-02-4
Cat. No. B2430707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS2309345-02-4
Molecular FormulaC19H13Cl2N3O2S2
Molecular Weight450.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H13Cl2N3O2S2/c1-11-9-17(15(21)10-14(11)20)28(25,26)24-13-6-4-12(5-7-13)18-23-16-3-2-8-22-19(16)27-18/h2-10,24H,1H3
InChIKeyZYMQTTWMJLECOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309345-02-4): Structural Classification, Kinase-Targeting Scaffold Context, and Procurement-Relevant Core Identity


2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2309345-02-4) is a synthetic sulfonamide derivative characterized by a 2,4-dichloro-5-methylbenzenesulfonamide moiety linked via a para-substituted central phenyl bridge to a thiazolo[5,4-b]pyridine heterocyclic core [1]. The thiazolo[5,4-b]pyridine scaffold has been established across multiple independent studies as a privileged kinase-inhibitory framework, with structurally related sulfonamide analogs demonstrating potent activity against phosphoinositide 3-kinase (PI3Kα, IC50 values reaching 3.6–8.0 nM) [2], epidermal growth factor receptor tyrosine kinase (EGFR-TK) in resistant NSCLC models [3], and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) in inflammatory and oncologic contexts [4]. The presence of the electron-deficient 2,4-dichloro-5-methyl substitution on the benzenesulfonamide ring positions this compound as a structurally differentiated analog within a validated pharmacological chemotype.

Why Generic Substitution of 2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with In-Class Analogs Carries Scientific Risk


Within the thiazolo[5,4-b]pyridine sulfonamide class, even subtle variations in the aryl sulfonamide substitution pattern produce orders-of-magnitude shifts in kinase inhibitory potency and isoform selectivity. Published structure–activity relationship (SAR) data demonstrate that replacing the electron-deficient 2,4-difluorophenyl sulfonamide with a simple methyl group reduces PI3Kα inhibitory activity over 10-fold (IC50 from ~3.6 nM to 53 nM) [1]. Similarly, altering the central phenyl ring substitution position from para to ortho-methyl (CAS 2320268-31-1) introduces steric constraints that can reorient the sulfonamide pharmacophore and alter target engagement geometry [2]. The 2,4-dichloro-5-methyl substitution present in this compound combines dual electron-withdrawing chloro substituents with a methyl group, creating a unique electrostatic and steric profile not replicated by mono-halogenated, unsubstituted, or difluorophenyl analogs. Consequently, interchange with a generic thiazolo[5,4-b]pyridine sulfonamide—even one sharing the same core—cannot be assumed to produce equivalent biochemical, cellular, or selectivity outcomes without explicit comparative data.

Quantitative Comparative Evidence Guide for 2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Differentiated Performance Dimensions Against Closest Analogs


Electron-Deficient Aryl Sulfonamide Substitution Pattern: Dual Chloro Substituents Confer Superior Electrostatic Potential for PI3Kα Hinge-Binding Relative to Mono-Halogenated or Unsubstituted Analogs

The 2,4-dichloro-5-methyl substitution on the benzenesulfonamide ring of the target compound provides a distinct electron-deficient aryl environment. In the thiazolo[5,4-b]pyridine PI3K inhibitor series (Xia et al., 2020), the electron-deficient 2-chloro-4-fluorophenyl sulfonamide analog (19b) retained potent PI3Kα inhibitory activity (IC50 = 4.6 nM) despite a 2–3 fold drop relative to the 2,4-difluorophenyl lead (19a, IC50 = 3.6 nM), whereas the electron-rich methyl-substituted analog (19d) suffered a >10-fold potency loss (IC50 = 53 nM) [1]. The 2,4-dichloro substitution in the target compound presents a dual chlorine electrostatic profile that is more electron-withdrawing than a single chloro-fluoro combination, which may enhance the acidity of the sulfonamide NH proton and strengthen the charged interaction with Lys802 in the PI3Kα binding pocket—a critical contact identified by molecular docking [1]. No direct enzymatic data for this exact compound are yet published; the evidence below represents class-level inference drawn from the closest structurally characterized analogs.

PI3K inhibition structure–activity relationship sulfonamide pharmacophore kinase inhibitor design

Para-Substitution of the Central Phenyl Ring: Avoidance of Ortho-Methyl Steric Clash That May Impair Kinase Hinge-Region Binding Relative to the 2-Methyl Analog (CAS 2320268-31-1)

The target compound (CAS 2309345-02-4) features a para-substituted central phenyl ring linking the sulfonamide to the thiazolo[5,4-b]pyridine core, i.e., N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. Its closest cataloged structural analog, CAS 2320268-31-1, introduces a 2-methyl group on this central phenyl ring (2,4-dichloro-5-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) [1]. In the EGFR-TK inhibitor series reported by Borude et al. (2024), the lead compound 10k and other potent derivatives (10b, 10c, 10h, 10i) adopted 2-methylphenyl or unsubstituted phenyl linkers, and SAR analysis demonstrated that substitution position on the central phenyl ring influenced both cytotoxicity against HCC827, NCI-H1975, and A549 cell lines and selective toxicity toward cancer cells versus normal BEAS-2B cells [2]. The absence of an ortho-methyl group in the target compound results in a lower rotational barrier around the N-aryl bond, allowing greater conformational flexibility at the sulfonamide–thiazolopyridine junction—a factor that can significantly impact the geometry of hinge-region hydrogen bonding as demonstrated by molecular docking of the thiazolo[5,4-b]pyridine core with Cys797 in EGFR [2]. No head-to-head experimental comparison between these two analogs has been published; this differentiation is inferred from conformational analysis.

kinase hinge binding phenyl ring substitution steric effects target engagement

Thiazolo[5,4-b]Pyridine Core as a Validated Multi-Kinase Scaffold: Published PI3Kα Isoform Selectivity Profile Demonstrates ~10-Fold Discrimination Against PI3Kβ for Structurally Analogous Sulfonamides

The thiazolo[5,4-b]pyridine core shared by the target compound has been profiled for PI3K isoform selectivity. In the series reported by Xia et al. (2020), the representative sulfonamide analog 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values (3.4 nM, 1.8 nM, and 2.5 nM, respectively) while exhibiting approximately 10-fold reduced activity against PI3Kβ [1]. This selectivity profile is pharmacologically significant because PI3Kβ inhibition has been associated with on-target toxicities including thrombocytopenia; PI3Kβ-sparing inhibitors are therefore preferred for oncology applications [1]. While the target compound may exhibit a different absolute potency and selectivity fingerprint depending on the 2,4-dichloro-5-methyl sulfonamide group's contribution, the core scaffold has demonstrated that PI3K isoform discrimination is achievable within this chemotype—a property not uniformly present across alternative kinase inhibitor scaffolds such as quinazoline-based or imidazoquinoline-based PI3K inhibitors, which often exhibit pan-PI3K inhibition.

PI3K isoform selectivity kinase panel profiling thiazolopyridine scaffold therapeutic window

MALT1 Protease Inhibition: Thiazolo[5,4-b]Pyridine Sulfonamides Are Patent-Validated as Allosteric MALT1 Inhibitors, Differentiating This Scaffold from ATP-Competitive Kinase Inhibitor Chemotypes

Multiple independent patent filings (US 20210052556, US 11993613, and related PCT applications) explicitly claim substituted thiazolo[5,4-b]pyridine compounds, including sulfonamide derivatives, as MALT1 inhibitors for the treatment of autoimmune diseases, inflammatory disorders, and cancers such as activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) [1][2]. MALT1 is a paracaspase that functions as both a scaffold for NF-κB signaling complexes and a protease that cleaves negative regulators of NF-κB; its aberrant activation is a driver in ABC-DLBCL and chronic inflammatory conditions [2]. The thiazolo[5,4-b]pyridine scaffold is described as an allosteric MALT1 inhibitor chemotype, distinct from ATP-competitive kinase inhibitors that target the same NF-κB pathway upstream [1]. This allosteric mechanism may offer advantages in terms of selectivity and resistance profiles relative to ATP-competitive agents. The target compound, bearing the 2,4-dichloro-5-methylbenzenesulfonamide moiety, falls within the general structural scope of these patent claims, suggesting potential MALT1 inhibitory activity. No specific MALT1 IC50 data for this exact compound is publicly available.

MALT1 inhibition allosteric inhibitor NF-κB pathway ABC-DLBCL

BindingDB Evidence for Structurally Adjacent Thiazolo[5,4-b]Pyridine Sulfonamides: Quantitative Affinity Data Establishes a Dynamic Range for Protein–Protein Interaction Inhibition That Contextualizes This Compound's Possible Engagement Profile

The BindingDB database contains quantitative affinity measurements for thiazolo[5,4-b]pyridine sulfonamide analogs tested in biochemical assays. The compound 5-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (BindingDB ID BDBM29652), a close structural analog differing in the sulfonamide aryl group but sharing the identical thiazolo[5,4-b]pyridine–para-phenyl core architecture, exhibited an IC50 of 1.87 × 10³ nM (1.87 μM) in a RUNX1 Runt domain–CBFβ-SMMHC protein–protein interaction inhibition assay [1]. In contrast, the simpler N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (BindingDB ID BDBM30647) showed significantly weaker activity with an IC50 of 1.28 × 10⁴ nM (12.8 μM) in the same assay [2]. This nearly 7-fold difference demonstrates that the aryl sulfonamide substituent—even without the thiazolo[5,4-b]pyridine alteration—can substantially modulate biochemical target engagement within this scaffold. The target compound's 2,4-dichloro-5-methylbenzenesulfonamide group may confer a distinct affinity profile compared to these thiophene-sulfonamide or alkyl-sulfonamide analogs, though direct experimental confirmation is lacking.

BindingDB protein–protein interaction RUNX1–CBFβ biochemical assay

Defined Research and Procurement Application Scenarios for 2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Evidence-Differentiated Properties


PI3Kα-Focused Oncology Lead Optimization: Exploiting Electron-Deficient Aryl Sulfonamide SAR for Potency Enhancement

This compound is most appropriately deployed as a chemical probe or lead-like molecule in PI3Kα inhibitor optimization programs where SAR exploration of the aryl sulfonamide electron-deficiency axis is ongoing. Published data demonstrate that electron-deficient aryl sulfonamides (2-chloro-4-fluorophenyl, IC50 = 4.6 nM) retain nanomolar PI3Kα potency within the thiazolo[5,4-b]pyridine scaffold, while electron-rich substitution causes a >10-fold potency drop (methyl analog, IC50 = 53 nM) [1]. The 2,4-dichloro-5-methyl substitution pattern provides a unique dual-chlorine electronic environment not represented among the published PI3K inhibitor analogs, enabling researchers to probe whether cumulative electron withdrawal from two chlorine atoms further enhances the sulfonamide NH–Lys802 charge interaction identified by molecular docking. Procurement of this specific compound, rather than the commercially more common mono-chloro or difluoro analogs, fills a discrete gap in the SAR matrix for this chemotype.

EGFR-TK Inhibitor Selectivity Profiling: Evaluating the Impact of Central Phenyl Ring Substitution on Hinge-Region Binding and Cancer Cell Line Selectivity

The compound's para-substituted central phenyl ring—lacking the ortho-methyl group present in its closest cataloged analog (CAS 2320268-31-1)—makes it a valuable comparator for studies investigating how conformational flexibility at the sulfonamide–thiazolopyridine junction affects EGFR-TK hinge-region engagement. The lead EGFR-TK inhibitor 10k described by Borude et al. (2024) achieved IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A549), comparable to osimertinib, and induced 31.9% early and 8.8% late apoptosis in HCC827 cells while sparing normal BEAS-2B cells at concentrations exceeding 35 μM [2]. The target compound's para-phenyl architecture provides a baseline for assessing whether the ortho-methyl constraint in CAS 2320268-31-1 and other analogs either enhances or diminishes this cytotoxicity window. This head-to-head comparison is directly enabled by procuring both the target compound and its 2-methyl analog.

MALT1-Mediated NF-κB Pathway Research: Allosteric Probe Development for ABC-DLBCL and Autoimmune Indications

For research groups investigating MALT1 paracaspase as a therapeutic node in ABC-DLBCL or chronic inflammatory diseases, this compound serves as a structurally enabled starting point for allosteric MALT1 inhibitor development. Independent patent filings from 2017 through 2024 have established the thiazolo[5,4-b]pyridine sulfonamide scaffold as a MALT1-inhibitory chemotype operating via an allosteric mechanism, distinct from active-site-directed protease inhibitors [3][4]. The 2,4-dichloro-5-methyl substitution on the benzenesulfonamide ring provides a differentiated physicochemical profile (increased lipophilicity and altered hydrogen-bond acceptor capacity from the chlorine atoms) that may influence MALT1 allosteric pocket occupancy. Procurement of this compound enables direct cellular evaluation in NF-κB reporter assays and MALT1 cleavage substrate assays (e.g., CYLD, RelB, HOIL-1), with the structural differentiation relative to patent-exemplified compounds potentially offering a novel IP position.

Kinase Selectivity Panel Screening: Profiling the Thiazolo[5,4-b]Pyridine Scaffold Across the Kinome to Map Substituent-Dependent Selectivity Shifts

The compound is well-suited as an input for broad kinome selectivity profiling (e.g., KINOMEscan or similar panels) to establish how the 2,4-dichloro-5-methylbenzenesulfonamide substituent shifts the kinome interaction fingerprint relative to published thiazolo[5,4-b]pyridine analogs. Published data show that the scaffold engages PI3K isoforms with selectivity [1], c-KIT with activity against imatinib-resistant mutants [5], and EGFR-TK in NSCLC models [2]. However, the specific contribution of the dichloro-methyl sulfonamide group to the overall kinase selectivity profile has not been reported. Procurement of this compound for panel screening generates the quantitative selectivity data (e.g., % inhibition or Kd values across 400+ kinases) that allows researchers to determine whether this particular substitution pattern enhances selectivity for a desired target or introduces off-target liabilities relative to the published analogs. This data directly informs go/no-go decisions in lead optimization.

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